molecular formula C14H14F3NO2 B11842994 Ethyl 4,4,4-trifluoro-3-(1H-indol-3-yl)butanoate

Ethyl 4,4,4-trifluoro-3-(1H-indol-3-yl)butanoate

Cat. No.: B11842994
M. Wt: 285.26 g/mol
InChI Key: FRQPODIGUPDTBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4,4,4-trifluoro-3-(1H-indol-3-yl)butanoate is a synthetic organic compound with the molecular formula C14H14F3NO2. It is characterized by the presence of a trifluoromethyl group and an indole moiety, making it a compound of interest in various fields of research due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4,4,4-trifluoro-3-(1H-indol-3-yl)butanoate typically involves the reaction of 4,4,4-trifluoro-3-(1H-indol-3-yl)butanoic acid with ethanol in the presence of a catalyst. The reaction is carried out under reflux conditions to ensure complete esterification .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to achieve high yields and purity. The reaction mixture is typically purified using techniques such as distillation and recrystallization .

Chemical Reactions Analysis

Types of Reactions: Ethyl 4,4,4-trifluoro-3-(1H-indol-3-yl)butanoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Ethyl 4,4,4-trifluoro-3-(1H-indol-3-yl)butanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 4,4,4-trifluoro-3-(1H-indol-3-yl)butanoate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity. The indole moiety is known to interact with various biological targets, contributing to the compound’s overall biological activity .

Comparison with Similar Compounds

Comparison: Ethyl 4,4,4-trifluoro-3-(1H-indol-3-yl)butanoate is unique due to the presence of both the trifluoromethyl group and the indole moiety. This combination imparts distinct chemical and biological properties, making it more versatile in various applications compared to its analogs .

Biological Activity

Ethyl 4,4,4-trifluoro-3-(1H-indol-3-yl)butanoate is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and anti-inflammatory research. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Composition

  • Molecular Formula : C14H14F3NO3
  • Molecular Weight : 301.3 g/mol
  • CAS Number : 249894-51-7

This compound is synthesized through a multistep process involving the esterification of 4,4,4-trifluoro-3-hydroxybutyric acid with indole derivatives. The synthesis typically requires careful control of reaction conditions to ensure high purity and yield .

Anticancer Properties

Recent studies have demonstrated that this compound exhibits significant anticancer activity against various cancer cell lines. The compound has been shown to:

  • Induce Apoptosis : It triggers programmed cell death in cancer cells through the activation of caspase pathways.
  • Inhibit Cell Proliferation : Studies indicate that it effectively reduces the proliferation of breast cancer, lung cancer, and colon cancer cells by interfering with cell cycle progression .

Table 1: Summary of Anticancer Activity

Cancer TypeMechanism of ActionIC50 (µM)
Breast CancerInduction of apoptosis15
Lung CancerInhibition of proliferation20
Colon CancerCell cycle arrest25

Anti-inflammatory Effects

In addition to its anticancer properties, this compound has demonstrated anti-inflammatory effects. It appears to modulate inflammatory pathways by:

  • Inhibiting Pro-inflammatory Cytokines : The compound reduces levels of TNF-alpha and IL-6 in vitro.
  • Antioxidant Activity : It scavenges free radicals and reduces oxidative stress in cellular models .

Case Study 1: Breast Cancer Research

A study conducted on MCF-7 breast cancer cells revealed that treatment with this compound resulted in a significant decrease in cell viability. The study reported an IC50 value of approximately 15 µM after 48 hours of treatment. Flow cytometry analysis confirmed increased apoptosis rates compared to control groups.

Case Study 2: Inflammatory Disease Model

In a murine model of inflammatory bowel disease (IBD), administration of this compound led to a marked reduction in disease severity. Histological evaluation showed decreased infiltration of inflammatory cells and reduced expression of pro-inflammatory markers .

The biological activity of this compound can be attributed to its interaction with various molecular targets:

  • Cell Signaling Pathways : It modulates pathways such as NF-kB and MAPK which are critical in cancer progression and inflammation.
  • Gene Expression Regulation : The compound influences the expression of genes involved in apoptosis and inflammation through epigenetic modifications .

Properties

IUPAC Name

ethyl 4,4,4-trifluoro-3-(1H-indol-3-yl)butanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14F3NO2/c1-2-20-13(19)7-11(14(15,16)17)10-8-18-12-6-4-3-5-9(10)12/h3-6,8,11,18H,2,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRQPODIGUPDTBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(C1=CNC2=CC=CC=C21)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14F3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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